Cas no 108289-88-9 (3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one)

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one structure
108289-88-9 structure
Product Name:3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one
CAS No:108289-88-9
MF:C17H17NO3S
MW:315.386783361435
CID:2869855
Update Time:2023-08-10

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one
    • MLS000692067
    • (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one
    • (Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one
    • SMR000333745
    • BDBM72548
    • cid_5525089
    • (Z)-2-besyl-3-(dimethylamino)-1-phenyl-prop-2-en-1-one
    • (Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenyl-2-propen-1-one
    • (Z)-3-(dimethylamino)-1-phenyl-2-(phenylsulfonyl)prop-2-en-1-one
    • 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one
    • Inchi: 1S/C17H17NO3S/c1-18(2)13-16(17(19)14-9-5-3-6-10-14)22(20,21)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13-
    • InChI Key: MINJRDUWAAWSMT-SSZFMOIBSA-N
    • SMILES: S(C1C=CC=CC=1)(/C(=C\N(C)C)/C(C1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 505
  • XLogP3: 3
  • Topological Polar Surface Area: 62.8

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one Pricemore >>

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A2B Chem LLC
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(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one
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